(2-Ethoxy-5-nitrophenyl)acetic acid

Description

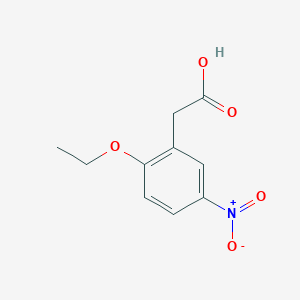

(2-Ethoxy-5-nitrophenyl)acetic acid is a nitro-substituted phenylacetic acid derivative characterized by an ethoxy group at the 2-position and a nitro group at the 5-position of the benzene ring. The ethoxy group contributes to lipophilicity, while the nitro group enhances electron-withdrawing effects, influencing acidity and reactivity. This compound may serve as a precursor in pharmaceutical synthesis or agrochemical research, similar to its analogs .

Properties

IUPAC Name |

2-(2-ethoxy-5-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-2-16-9-4-3-8(11(14)15)5-7(9)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCLZHCZCNDTTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-5-nitrophenyl)acetic acid typically involves the nitration of ethoxybenzene followed by the introduction of the acetic acid moiety. One common method involves the nitration of ethoxybenzene using a mixture of concentrated sulfuric acid and nitric acid to yield 2-ethoxy-5-nitrobenzene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride to produce this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-5-nitrophenyl)acetic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The phenylacetic acid moiety can undergo oxidation to form corresponding carboxylic acids or ketones.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as halides or amines.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-Amino-5-ethoxyphenylacetic acid.

Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

Oxidation: Corresponding carboxylic acids or ketones.

Scientific Research Applications

(2-Ethoxy-5-nitrophenyl)acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (2-Ethoxy-5-nitrophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the phenylacetic acid moiety may mimic natural substrates or inhibitors of specific enzymes .

Comparison with Similar Compounds

Key Observations:

- Ethoxy vs.

- Nitro Position : A nitro group at the 5-position (as in the target compound) vs. 4-position (e.g., 2-(3-Methoxy-4-nitrophenyl)acetic acid) alters resonance effects, affecting acidity and electrophilic substitution reactivity .

- Halogen Substitution : Fluoro and chloro analogs exhibit higher acidity (pKa ~2.5–3.0) due to electron-withdrawing effects, whereas hydroxy derivatives (pKa ~3.5–4.0) balance electron withdrawal with hydrogen-bonding capacity .

Reactivity and Functionalization

- Ester Derivatives : Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate () demonstrates the role of esterification in modulating solubility. The ethoxy analog’s ester form could enhance bioavailability in drug design .

- Synthetic Intermediates: Compounds like 2-(2-(Isoxazol-5-yl)-4-nitrophenoxy)acetic acid () highlight the integration of heterocycles for targeted biological activity, a strategy applicable to the ethoxy-nitro derivative .

Physicochemical and Spectroscopic Differences

- Melting Points : Methoxy and halogen analogs typically exhibit higher melting points (150–170°C) due to stronger intermolecular forces (e.g., hydrogen bonding in hydroxy derivatives), while ethoxy-substituted compounds may have lower melting points (~120–140°C) .

- UV-Vis Absorption : Nitro groups confer strong absorption at ~300–400 nm. Ethoxy’s electron-donating nature may redshift absorption compared to methoxy or halogenated analogs .

Biological Activity

(2-Ethoxy-5-nitrophenyl)acetic acid is a compound that has garnered attention in the fields of medicinal and biological chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an ethoxy group, a nitro group, and a phenylacetic acid moiety. This structure is significant as it may influence the compound's interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The nitro group can be reduced to form reactive intermediates that may interact with cellular components. Additionally, the phenylacetic acid portion can mimic natural substrates or inhibitors, potentially affecting enzyme activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been investigated for its efficacy against various bacterial strains, including multi-drug resistant organisms. The compound's mechanism may involve the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory activity . Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus spp., noting significant activity against methicillin-resistant strains. The IC50 values indicated potent antibacterial action .

- Anti-inflammatory Mechanism : Another research focused on the compound's ability to inhibit cytokine production in vitro. Results demonstrated a marked reduction in tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential use in inflammatory conditions.

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.